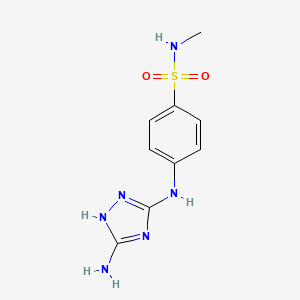
2-benzyloctahydro-1H-isoindol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloctahydro-1H-isoindol-4-amine is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 2-benzyloctahydro-1H-isoindol-4-amine is defined by its molecular formula, C15H22N2 . The average mass of this compound is 230.349 Da, and the monoisotopic mass is 230.178299 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-benzyloctahydro-1H-isoindol-4-amine are defined by its molecular structure. It has a molecular weight of 230.35 and a molecular formula of C15H22N2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 2-benzyloctahydro-1H-isoindol-4-amine, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. These compounds bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents for viral infections .
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds can contribute to the treatment of chronic inflammatory diseases. Research into indole derivatives continues to expand the possibilities for new anti-inflammatory medications .
Anticancer Applications
Indole-based compounds have been explored for their anticancer activities. They can interact with cancer cell pathways, potentially leading to the development of novel anticancer drugs. The ability of these compounds to bind to various cellular targets makes them promising candidates for cancer therapy research .
Antimicrobial Effects
The structural complexity of indole derivatives provides a broad spectrum of antimicrobial activity. These compounds have been effective against various strains of microorganisms, making them important for the development of new antimicrobial agents. The antimicrobial potential of 2-benzyloctahydro-1H-isoindol-4-amine could be harnessed for treating bacterial infections .
Proteomics Research
2-Benzyloctahydro-1H-isoindol-4-amine is utilized in proteomics research. Its molecular structure allows for interactions with proteins, which can be crucial for understanding protein functions and interactions. This application is vital for advancing the field of proteomics and developing new therapeutic strategies .
Neuropharmacological Studies
Indole derivatives are known to affect the central nervous system, offering potential neuropharmacological applications. They can be used to study neurotransmitter systems and develop drugs for neurological disorders. The specific effects of 2-benzyloctahydro-1H-isoindol-4-amine on neural pathways could lead to breakthroughs in neuropharmacology .
Mécanisme D'action
Target of Action
The primary targets of 2-benzyloctahydro-1H-isoindol-4-amine are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
The molecular and cellular effects of 2-benzyloctahydro-1H-isoindol-4-amine’s action are currently unknown. As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects will depend on the compound’s targets and mode of action.
Propriétés
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBZVXFIONOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)





